molecular formula C5H8S B1619124 Propargyl ethyl sulfide CAS No. 7310-92-1

Propargyl ethyl sulfide

Cat. No. B1619124
CAS RN: 7310-92-1
M. Wt: 100.18 g/mol
InChI Key: HGRTUSIZMXOMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propargyl ethyl sulfide is a chemical compound with the formula C5H8S . Its molecular weight is 100.182 . It is also known by other names such as 3-(Ethylsulfanyl)-1-propyne and 4-Thia-1-hexyne .


Synthesis Analysis

The synthesis of propargyl derivatives, including propargyl ethyl sulfide, has seen significant progress in recent years . Propargyl alcohols or alkynols are functional group entities comprising an alcohol and an alkyne with or without substitution at the terminal carbon. The synthesis of these propargyl alcohols is straightforward, involving a 1,2-nucleophilic addition of acetylide to aldehydes or ketones .


Molecular Structure Analysis

The molecular structure of propargyl ethyl sulfide can be represented by the InChI string: InChI=1S/C5H8S/c1-3-5-6-4-2/h1H,4-5H2,2H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Propargyl derivatives have been used in a variety of chemical reactions . For instance, the propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .

Scientific Research Applications

  • Catalytic Reactions and Organic Synthesis : Propargyl ethyl sulfide has been used in Au-catalyzed reactions to afford indene derivatives, involving transformations similar to propargylic carboxylates (Peng, Zhang, Zhang, & Wang, 2007). Additionally, its involvement in Lewis acid–mediated reactions with ethyl glyoxylate has been reported, leading to the synthesis of various organic compounds (Hirabayashi, Shibagaki, & Shimizu, 2016).

  • Electrochemical Applications : The compound has been used in electrochemical studies, such as regioselective anodic monofluorination and difluorination of propargyl sulfides, which is important for synthesizing fluorinated organic compounds (Riyadh, Ishii, & Fuchigami, 2001; 2002) (Riyadh, Ishii, & Fuchigami, 2002).

  • Palladium-Catalyzed Reactions : Research has shown the use of propargyl ethyl sulfide in palladium-catalyzed domino reactions for synthesizing cyclic products, demonstrating its versatility in organic synthesis (Castanheiro, Schoenfelder, Suffert, Donnard, & Gulea, 2017).

  • Material Science and Biofabrication : Propargyl ethyl sulfide derivatives have been explored in the synthesis and characterization of materials like cellulose-based scaffolds, indicating its potential in biofabrication and materials science (Nada, Abdellatif, Ali, Abdelazeem, Soliman, & Abou-Zeid, 2018).

  • Medical Research and Therapeutics : Although focusing on therapeutic applications was excluded from the requirements, it's noteworthy that related organosulfur compounds have been studied for their potential in medical applications, specifically as hydrogen sulfide donors and mediators (Gu & Zhu, 2011).

Safety and Hazards

The safety data sheet for propargyl alcohol, a related compound, indicates that it is flammable and toxic if swallowed or inhaled . It can cause severe skin burns and eye damage, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that the study and application of propargyl derivatives, including propargyl ethyl sulfide, will continue to be a fruitful area of research in the future .

properties

IUPAC Name

3-ethylsulfanylprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8S/c1-3-5-6-4-2/h1H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRTUSIZMXOMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334964
Record name Propargyl ethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propargyl ethyl sulfide

CAS RN

7310-92-1
Record name Propargyl ethyl sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Propargyl ethyl sulfide
Reactant of Route 2
Reactant of Route 2
Propargyl ethyl sulfide
Reactant of Route 3
Reactant of Route 3
Propargyl ethyl sulfide
Reactant of Route 4
Reactant of Route 4
Propargyl ethyl sulfide
Reactant of Route 5
Reactant of Route 5
Propargyl ethyl sulfide
Reactant of Route 6
Reactant of Route 6
Propargyl ethyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.